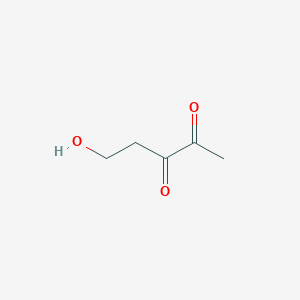
Clorhidrato de 4-cloroanilina
Descripción general
Descripción
4-Chloroaniline hydrochloride is an organochlorine compound with the chemical formula C6H7Cl2N. It is a pale yellow solid and one of the three isomers of chloroaniline. This compound is widely used in the industrial production of pesticides, drugs, and dyestuffs. It is also a precursor to the antimicrobial and bacteriocide chlorhexidine .
Aplicaciones Científicas De Investigación
4-Chloroaniline hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and antimicrobial activity.
Medicine: It is a key intermediate in the production of drugs such as chlorhexidine, which is used as an antiseptic.
Industry: It is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim
Mecanismo De Acción
Target of Action
4-Chloroaniline hydrochloride is an organochlorine compound . It is primarily used in the industrial production of pesticides, drugs, and dyestuffs . It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine . The primary targets of 4-Chloroaniline hydrochloride are bacteria and molds, against which it exhibits antimicrobial action .
Mode of Action
It is known that the compound interacts with its targets (bacteria and molds) and exhibits antimicrobial action
Biochemical Pathways
It is known that the compound exhibits antimicrobial action, suggesting that it interferes with the biochemical pathways necessary for the survival and proliferation of bacteria and molds .
Pharmacokinetics
It is known that the compound is used in the industrial production of pesticides, drugs, and dyestuffs , suggesting that it has properties that allow it to be effectively distributed and metabolized
Result of Action
It is known that the compound exhibits antimicrobial action against bacteria and molds , suggesting that it has a detrimental effect on these organisms at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 4-Chloroaniline hydrochloride can be influenced by various environmental factors. For example, it is known that the 4-Chloroaniline impurity increases with time, temperature, and product pH . Therefore, these factors must be carefully controlled to ensure the effective action of the compound.
Análisis Bioquímico
Cellular Effects
4-Chloroaniline hydrochloride has been found to exhibit antimicrobial action against some bacteria and molds
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
In animal models, all chloroaniline isomers are haematotoxic and show the same pattern of toxicity, but in all cases, 4-Chloroaniline hydrochloride shows the most severe effects . The effects of this compound vary with different dosages
Metabolic Pathways
It is known to interact with certain enzymes or cofactors , and it may have effects on metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloroaniline hydrochloride is typically prepared by the reduction of 4-nitrochlorobenzene. The process involves the nitration of chlorobenzene to produce 4-nitrochlorobenzene, which is then reduced to 4-chloroaniline .
Industrial Production Methods: In industrial settings, the reduction of 4-nitrochlorobenzene is carried out using iron powder and hydrochloric acid. The reaction is conducted under controlled conditions to ensure the complete reduction of the nitro group to an amino group, resulting in the formation of 4-chloroaniline hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloronitrobenzene.
Reduction: It can be reduced to form 4-chloroaniline.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include iron powder and hydrochloric acid.
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products Formed:
Oxidation: 4-Chloronitrobenzene.
Reduction: 4-Chloroaniline.
Substitution: Various substituted aniline derivatives.
Comparación Con Compuestos Similares
4-Chloroaniline hydrochloride can be compared with other similar compounds such as:
2,4,6-Trichloroaniline: This compound has three chlorine atoms attached to the benzene ring, making it more reactive in substitution reactions.
4-Bromoaniline: This compound has a bromine atom instead of a chlorine atom, which affects its reactivity and applications.
4-Iodoaniline: This compound has an iodine atom, making it more reactive in nucleophilic substitution reactions
Uniqueness: 4-Chloroaniline hydrochloride is unique due to its specific antimicrobial properties and its role as a precursor in the synthesis of chlorhexidine, a widely used antiseptic .
Propiedades
IUPAC Name |
4-chloroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJBQSJDQZLCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106-47-8 (Parent) | |
| Record name | p-Chloroaniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020296 | |
| Record name | 4-Chloroaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20265-96-7 | |
| Record name | 4-Chloroaniline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Chloroaniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-chloro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloroaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CHLOROANILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO3W01CFSW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)







![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B138119.png)
